Lipophilicity Comparison vs. Non-Methoxylated Analog
The target compound exhibits a computed XLogP3-AA value of 4.1, directly attributed to the presence of the 4-methoxyphenyl ether moiety. This is a measurable shift in lipophilicity compared to the closest structural analog, 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole (CAS 82100-73-0), which is devoid of the methoxy substituent and has a computed XLogP3-AA of 3.7. This quantifiable difference of ΔXLogP = 0.4 indicates substantially increased membrane permeability potential, a key selection criterion in cell-based assays and in vivo model development [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole (CAS 82100-73-0): XLogP3-AA = 3.7 |
| Quantified Difference | ΔXLogP = 0.4 (approximately 11% higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
This difference is critical for procurement decisions where specific logP windows are required for blood-brain barrier penetration or cellular uptake studies.
- [1] PubChem. (2025). Computed XLogP3-AA values for CID 1480606 and CID comparable structure. National Center for Biotechnology Information. View Source
